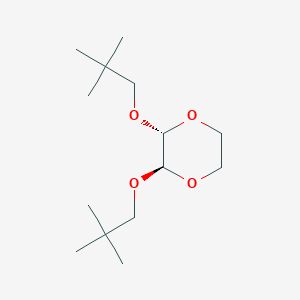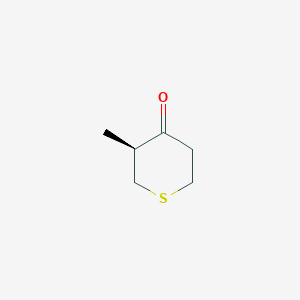
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- is a heterocyclic compound containing a sulfur atom in its ring structure It is a derivative of thiopyran and is known for its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- can be synthesized through several methods. One common synthetic route involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates obtained from this reaction are then hydrolyzed and decarboxylated by heating in 10-15% sulfuric acid (H₂SO₄) .
Industrial Production Methods
Industrial production of 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from diisopropyl ether or petroleum ether .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the α-position to the carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It serves as a crucial intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is employed in the production of materials such as photosemiconductors and electrochromic materials
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. The sulfur atom in its ring structure plays a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiopyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
4H-Thiopyran-4-one, tetrahydro-3-methyl-, (S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
84622-33-3 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
(3S)-3-methylthian-4-one |
InChI |
InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
RYXJDUOHUJITMN-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1CSCCC1=O |
SMILES canonique |
CC1CSCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


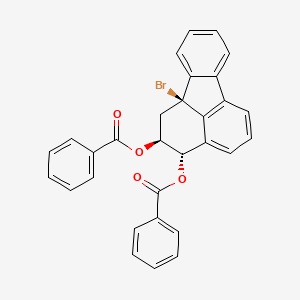
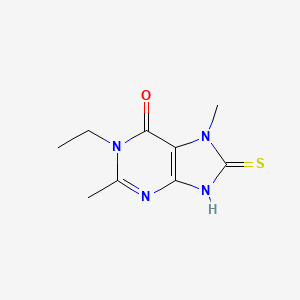
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
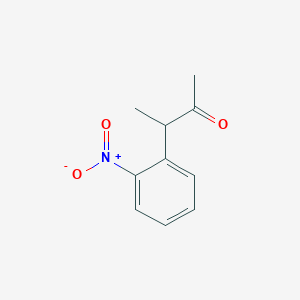
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
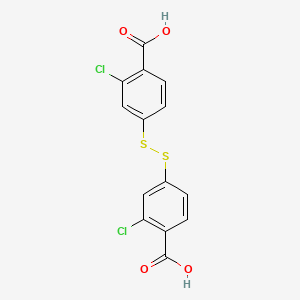
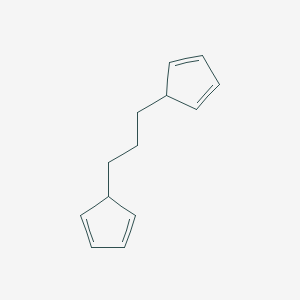
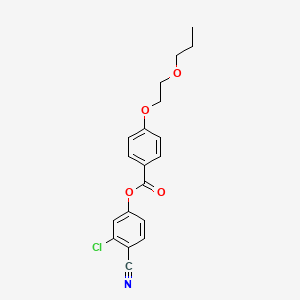
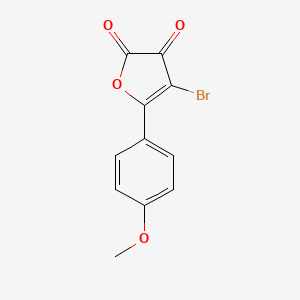
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
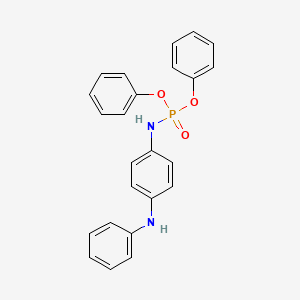
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
